(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
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Overview
Description
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a compound that features a thallium atom bonded to a phenyl-substituted cyclopentadienyl ring
Preparation Methods
The synthesis of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with (1-Phenylcyclopenta-2,4-dien-1-yl) lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Chemical Reactions Analysis
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of thallium(III) derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thallium(I) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organothallium compounds, which are valuable in organic synthesis and catalysis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane involves the interaction of the thallium atom with various molecular targets. Thallium can form strong bonds with carbon and other elements, allowing it to participate in a wide range of chemical reactions. The cyclopentadienyl ring provides stability to the compound and facilitates its reactivity in different chemical environments .
Comparison with Similar Compounds
Similar compounds to (1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane include:
(Cyclopenta-2,4-dien-1-yl)-lambda~1~-thallane: Lacks the phenyl group, resulting in different reactivity and applications.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-indane: Contains indium instead of thallium, leading to variations in chemical properties and uses.
(1-Phenylcyclopenta-2,4-dien-1-yl)-lambda~1~-gallane: Features gallium, which has different electronic and structural characteristics compared to thallium.
Properties
CAS No. |
90510-42-2 |
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Molecular Formula |
C11H9Tl |
Molecular Weight |
345.57 g/mol |
IUPAC Name |
(1-phenylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C11H9.Tl/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-9H; |
InChI Key |
FDOZSYOQHAJONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC=C2)[Tl] |
Origin of Product |
United States |
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